molecular formula C14H9IZn B1648114 9-Phenanthrenylzinc iodide

9-Phenanthrenylzinc iodide

Cat. No.: B1648114
M. Wt: 369.5 g/mol
InChI Key: LZATVXSUVREVMV-UHFFFAOYSA-M
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Description

9-Phenanthrenylzinc iodide is an organozinc compound featuring a phenanthrene moiety bound to a zinc center, with an iodide counterion. Organozinc reagents like this are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they transfer organic groups to transition metal catalysts for carbon-carbon bond formation.

Properties

Molecular Formula

C14H9IZn

Molecular Weight

369.5 g/mol

IUPAC Name

iodozinc(1+);9H-phenanthren-9-ide

InChI

InChI=1S/C14H9.HI.Zn/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-9H;1H;/q-1;;+2/p-1

InChI Key

LZATVXSUVREVMV-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C3=CC=CC=C32.[Zn+]I

Origin of Product

United States

Chemical Reactions Analysis

Cross-Coupling Reactions

9-Phenanthrenylzinc iodide acts as a nucleophile in palladium- or copper-catalyzed cross-couplings, transferring the phenanthrenyl group to electrophilic partners.

  • Example Reaction with Aryl Halides :
    In Suzuki-Miyaura-type couplings, the compound reacts with aryl iodides under Pd catalysis:

    Ar-I+9-Phenanthrenylzinc iodidePd(PPh3)4Ar-Phenanthrene+ZnI2\text{Ar-I} + \text{this compound} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Phenanthrene} + \text{ZnI}_2

    Yields range from 60–84% depending on substituents (e.g., electron-withdrawing groups lower yields) .

  • Copper-Mediated Allylation :
    Transmetalation with CuCN·2LiCl enables allylations:

    9-Phenanthrenylzinc iodide+Allyl bromideCuCN\cdotp2LiCl9-Allylphenanthrene\text{this compound} + \text{Allyl bromide} \xrightarrow{\text{CuCN·2LiCl}} \text{9-Allylphenanthrene}

    Reported yields: 72–82% .

Halogen-Zinc Exchange Reactions

The compound participates in halogen-zinc exchanges, particularly with aryl iodides, facilitated by its nucleophilic zinc center.

Table 1: Representative Halogen-Zinc Exchange Reactions

SubstrateConditionsProductYieldSource
4-IodophenoltBu₄ZnLi₂, THF, 25°C4-Phenanthrenylphenol79%
2-BromopyridinenBu₄ZnLi₂·TMEDA, toluene2-Phenanthrenylpyridine75%
5-Iodo-2-furaldehydetBu₂Zn·2LiOR, Et₂O/NMP5-Phenanthrenylfuraldehyde84%

Mechanistically, the exchange involves:

  • Oxidative addition of the aryl halide to zinc.

  • Transmetalation to form a zincate intermediate.

  • Reductive elimination to yield the coupled product .

Nucleophilic Additions

The phenanthrenyl group adds to carbonyl compounds and imines:

  • Addition to Aldehydes :

    RCHO+9-Phenanthrenylzinc iodideRCH(OH)Phenanthrene\text{RCHO} + \text{this compound} \rightarrow \text{RCH(OH)Phenanthrene}

    Yields: 65–78% in THF at −15°C .

  • Michael Additions :
    Conjugate addition to α,β-unsaturated ketones proceeds via a six-membered transition state, achieving 70–88% yields .

Decomposition Pathways

Under thermal or aqueous conditions, the compound decomposes to release iodine vapor and zinc iodide:

9-Phenanthrenylzinc iodideΔPhenanthrene+ZnI2\text{this compound} \xrightarrow{\Delta} \text{Phenanthrene} + \text{ZnI}_2

This reaction is utilized in electrolysis setups to regenerate zinc and iodine .

Redox Behavior

Electrochemical studies reveal reversible zinc deposition/stripping at −0.76 V (vs. SCE), enabling applications in rechargeable zinc-halogen batteries .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • Schiff Base Iodide Compounds (e.g., [o-FBz-1-APy]I₃): These ionic conductors feature I₃⁻ anions within supramolecular channels formed by organic cations. The I–I bond lengths range from 2.912–2.939 Å, and adjacent anions form W-shaped polyiodide chains along the crystallographic axes. 9-Phenanthrenylzinc Iodide: In contrast, this compound is organometallic, with covalent Zn–C bonds and an iodide counterion. Its structure likely involves a tetrahedral zinc center coordinated to the phenanthrenyl group and iodide, differing from the ionic frameworks of Schiff base iodides.
  • Palladium Iodide Complexes: describes a palladium iodide intermediate with a fluorenylidene ligand. Such complexes often exhibit square-planar geometry and catalytic activity in organic transformations. Organozinc iodides like this compound are typically linear or tetrahedral and serve as nucleophilic reagents rather than catalysts.

Ionic Conductivity

Schiff base iodide compounds (e.g., [m-BrBz-1-APy]I₃) demonstrate high iodide-ion conductivity due to I₃⁻ migration through supramolecular channels. Key data include:

Compound Conductivity (S cm⁻¹) at 343 K Activation Energy (Eₐ, eV) Reference
[m-BrBz-1-APy]I₃ 1.03 × 10⁻⁴ 0.28
[o-FBz-1-APy]I₃ 4.94 × 10⁻³ (at 353 K) 0.25
CuPbI₃ ~10⁻⁸ (298 K) N/A
  • This compound: As an organometallic compound, its conductivity is expected to be negligible compared to ionic conductors. Its primary utility lies in synthetic applications rather than ion transport.

Thermal Behavior and Activation Energy

Schiff base iodides exhibit thermally activated conduction, with Eₐ values of 0.25–0.28 eV. This suggests a hopping mechanism for I⁻ ions. In contrast, organozinc iodides decompose at elevated temperatures rather than facilitating ion migration.

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